![molecular formula C17H18N2O4 B5740393 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B5740393.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine, also known as safinamide, is a drug that has shown potential for the treatment of Parkinson's disease. It belongs to the class of monoamine oxidase B (MAO-B) inhibitors, which work by increasing the levels of dopamine in the brain.
Mechanism of Action
Safinamide works by inhibiting the activity of MAO-B, an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine increases the levels of dopamine, which helps to improve motor function in patients with Parkinson's disease. In addition, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine has been found to have other mechanisms of action, including the modulation of glutamate release and the inhibition of voltage-gated sodium channels.
Biochemical and Physiological Effects:
Safinamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and other neurotransmitters in the brain, as well as to reduce oxidative stress and inflammation. In addition, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine has been found to improve mitochondrial function, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
Safinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in the treatment of Parkinson's disease. However, there are also limitations to its use in lab experiments. For example, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine may have off-target effects that could complicate data interpretation, and its effects may vary depending on the specific experimental conditions.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine. One area of interest is the development of new formulations and delivery methods that could improve its efficacy and reduce side effects. Another area of interest is the exploration of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine's potential use in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, further studies are needed to better understand the mechanisms of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine and to identify potential biomarkers that could be used to monitor its effects in patients.
Synthesis Methods
Safinamide can be synthesized using a multi-step process that involves the reaction of 4-(2-furoyl)piperazine with 1-(1,3-benzodioxol-5-ylmethyl)amine. The reaction is catalyzed by a base and occurs under an inert atmosphere. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
Safinamide has been extensively studied for its potential use in the treatment of Parkinson's disease. It has been shown to improve motor function and reduce the duration of "off" time in patients with fluctuating symptoms. In addition, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine has been found to have neuroprotective effects, which may slow the progression of the disease.
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(15-2-1-9-21-15)19-7-5-18(6-8-19)11-13-3-4-14-16(10-13)23-12-22-14/h1-4,9-10H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMFDAMIJDOTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](furan-2-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.